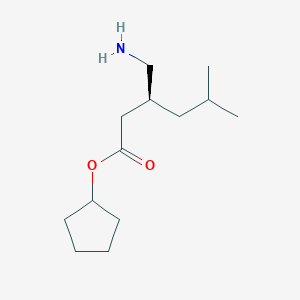
Cyclopentyl (S)-3-(aminomethyl)-5-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate is an organic compound with a unique structure that combines a cyclopentyl ring with an aminomethyl group and a methylhexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through various methods, including the cyclization of appropriate precursors or the use of cyclopentyl magnesium halide in Grignard reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone using reagents such as sodium cyanoborohydride or hydrogenation catalysts.
Attachment of the Methylhexanoate Chain: The methylhexanoate chain can be attached through esterification reactions involving the corresponding carboxylic acid and alcohol, using catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopentyl ring provides hydrophobic interactions that stabilize the compound within the target site . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl methyl ether: Used as a solvent in various chemical reactions.
Cyclopentanol: Studied for its conformational isomerism and used in organic synthesis.
Cyclopentanone: Utilized as an intermediate in the synthesis of pharmaceuticals and fragrances.
Uniqueness
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminomethyl group allows for versatile chemical modifications, while the cyclopentyl ring and methylhexanoate chain provide structural stability and hydrophobic interactions that are beneficial in various applications.
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C13H25NO2/c1-10(2)7-11(9-14)8-13(15)16-12-5-3-4-6-12/h10-12H,3-9,14H2,1-2H3/t11-/m0/s1 |
InChI Key |
KYJLVEAIIWLWII-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC1CCCC1)CN |
Canonical SMILES |
CC(C)CC(CC(=O)OC1CCCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


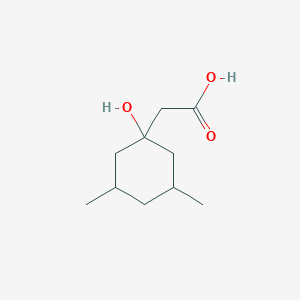
![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)
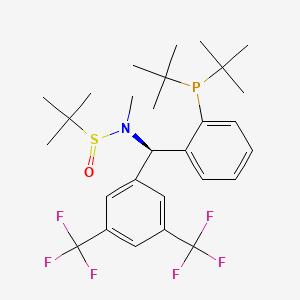
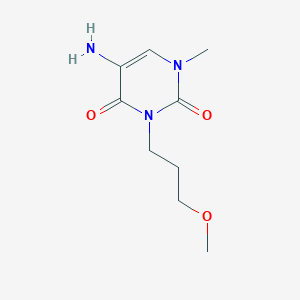
![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)
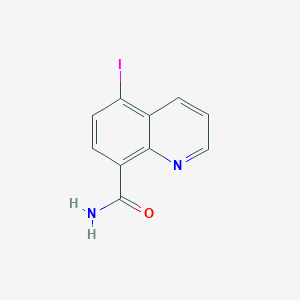

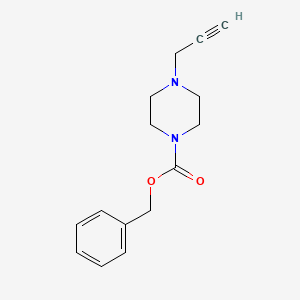
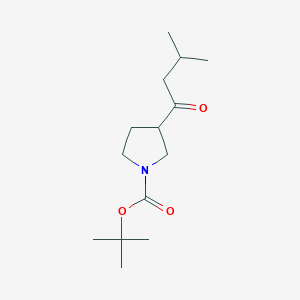
![4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide](/img/structure/B13646424.png)
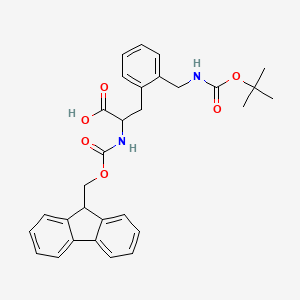
![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)


